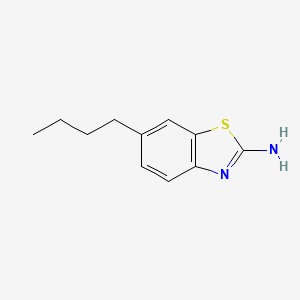

6-Butyl-benzothiazol-2-ylamine

Vue d'ensemble

Description

6-Butyl-benzothiazol-2-ylamine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Modification of Biologically Active Compounds

Research demonstrates the modification of biologically active compounds like riluzole with benzothiazol-2-ylamine derivatives for enhanced effects on neuronal receptors and neurotransmitter modulation. This modification strategy explores the impact on NMDA receptors and the glutamate neurotransmitter system, suggesting potential applications in neuropharmacology (Sokolov et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 6-Butyl-benzothiazol-2-ylamine, have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. Their effectiveness suggests applications in materials protection and the extension of the lifespan of metal components in industrial settings (Hu et al., 2016).

Organic Synthesis

The molecule has been utilized in organic synthesis processes, such as the Passerini three-component reaction, to produce α-benzothiazole acyloxyamides. This illustrates its role in the development of novel organic compounds with potential applications in drug development and synthetic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).

Anticancer Research

Compounds derived from benzothiazole, including modifications with this compound, have shown promising anticancer activity. These derivatives have been tested against various cancer cell lines, revealing potential therapeutic applications in oncology (Havrylyuk et al., 2010).

Antiparasitic Properties

Benzothiazole derivatives have been investigated for their antiparasitic properties, particularly against Leishmania infantum and Trichomonas vaginalis. These findings open avenues for new treatments for parasitic infections (Delmas et al., 2002).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives, including those synthesized from this compound, has been extensively studied. These compounds have shown effectiveness against various bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Patel & Agravat, 2007).

Advanced Material Applications

Research into the fluorescence properties of benzothiazole-based ligands and their metal complexes indicates potential applications in the development of novel materials with specific optical properties for use in sensing, imaging, and electronics (Gulcan et al., 2014).

Propriétés

IUPAC Name |

6-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGBNISGCXRRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364537 | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65948-20-1 | |

| Record name | 6-Butyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65948-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)